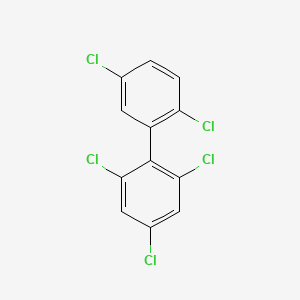

2,2',4,5',6-Pentachlorobiphenyl

Description

Contextualization within Polychlorinated Biphenyl (B1667301) (PCB) Congeners

2,2',4,5',6-Pentachlorobiphenyl is a specific congener within the larger class of synthetic organic compounds known as polychlorinated biphenyls (PCBs). nih.gov The PCB family consists of 209 distinct congeners, each defined by the unique arrangement of one to ten chlorine atoms attached to a biphenyl molecule. nih.govwho.int Commercial production of PCBs, which occurred primarily before being banned in many countries in the 1970s, resulted in mixtures of these congeners rather than individual, pure compounds. nih.govwho.int

The identity of each congener is determined by the number and position of chlorine atoms on the two phenyl rings. In the case of this compound, five chlorine atoms are attached to specific carbons of the biphenyl structure, giving it its unique chemical properties and behavior. This precise structural configuration is critical in environmental science for distinguishing it from other pentachlorobiphenyl isomers and different PCB congeners during analysis.

Below is a table detailing the fundamental chemical properties of this compound.

| Property | Value |

| IUPAC Name | 1,2,4-trichloro-5-(2,6-dichlorophenyl)benzene |

| Molecular Formula | C₁₂H₅Cl₅ |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 68194-06-9 |

| Data sourced from PubChem nih.gov |

Significance as a Persistent Organic Pollutant (POP) in Academic Discourse

The entire class of polychlorinated biphenyls is recognized for its environmental persistence, a key characteristic of Persistent Organic Pollutants (POPs). nih.gov POPs are chemical substances that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are found at higher concentrations at higher levels in the food chain. Due to their persistence, PCBs are still found in the environment despite being banned from production for decades. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHZWWBJPCNNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074189 | |

| Record name | 2,2',4,5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60145-21-3 | |

| Record name | 2,2′,4,5′,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60145-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ826Z7O3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Patterns of 2,2 ,4,5 ,6 Pentachlorobiphenyl

Global and Regional Environmental Prevalence

PCB 103 has been detected in various environmental compartments worldwide, reflecting its persistence and ability to undergo long-range atmospheric transport. Its presence is often linked to industrialized and urban areas, which historically were major sources of PCB emissions.

Data on the specific atmospheric concentrations and deposition rates of 2,2',4,5',6-Pentachlorobiphenyl are not widely available in dedicated studies. However, general studies on atmospheric PCBs indicate that pentachlorobiphenyls are present in both the gas and particulate phases in the atmosphere. Their transport and deposition are influenced by meteorological conditions, with wet and dry deposition being the primary mechanisms for their removal from the atmosphere and entry into aquatic and terrestrial ecosystems.

Lower chlorinated PCBs are generally more volatile and can be transported over long distances in the vapor phase, while higher chlorinated congeners have a greater tendency to adsorb to airborne particulate matter. As a pentachlorobiphenyl, PCB 103 exhibits intermediate properties, allowing for both significant atmospheric transport and deposition.

Table 1: Atmospheric Concentration and Deposition of this compound (Illustrative)

| Location | Matrix | Concentration/Flux | Year of Study |

|---|---|---|---|

| Urban Area | Air (Gas + Particle) | Data not available | - |

| Rural Area | Air (Gas + Particle) | Data not available | - |

| Remote Area | Wet Deposition | Data not available | - |

| Industrial Zone | Dry Deposition | Data not available | - |

Note: This table is illustrative due to the lack of specific publicly available data for this compound. The presence and concentration of this congener are typically included in total PCB measurements.

In aquatic environments, the hydrophobic nature of this compound leads to its low solubility in water and strong adsorption to suspended particles and sediments. Consequently, while concentrations in the water column may be low, sediments often act as a significant sink and long-term reservoir for this compound.

A comprehensive study of dissolved phase water concentrations of PCBs across 32 locations in the U.S. from 1979-2020 reported a detection frequency of 26% for PCB 103, though specific concentration data were not detailed in the summary. This indicates its presence in U.S. waterways. researchgate.net

Sediment monitoring provides a more robust indicator of local contamination levels. For instance, in sediment samples from the San Francisco Bay, this compound was used as a quantitation surrogate in analyses, indicating its relevance in environmental monitoring.

Table 2: Aquatic System Concentrations of this compound

| Location | Matrix | Concentration | Year of Study |

|---|---|---|---|

| U.S. Waterways | Dissolved Water | Detected (26% frequency) | 1979-2020 researchgate.net |

| San Francisco Bay, USA | Sediment | 0.0000923 mg/kg | 2004 |

Note: Data for this congener is limited. Concentrations can vary significantly based on proximity to historical pollution sources.

Similar to aquatic sediments, soils, particularly those with high organic matter content, can act as a significant reservoir for this compound. Atmospheric deposition is a primary pathway for the contamination of terrestrial ecosystems. Once in the soil, this compound is not readily mobile due to its strong binding to soil particles. researchgate.net

Table 3: Terrestrial System Concentrations of this compound (Illustrative)

| Location Type | Matrix | Concentration Range |

|---|---|---|

| Industrial Area | Soil | Data not available |

| Urban Area | Soil | Data not available |

| Rural Area | Soil | Data not available |

Note: This table is illustrative. Specific concentration data for this compound in soils are not widely documented in publicly available literature.

Historical Trends in Environmental Monitoring

Since the regulation and banning of PCBs in many countries in the 1970s and 1980s, numerous studies have documented a general decline in the environmental levels of total PCBs. mdpi.comwikipedia.org This trend is observed across various environmental compartments, including the atmosphere, water, sediments, and biota.

The most significant decreases in PCB concentrations were observed from the late 1970s to the mid-1980s. mdpi.com These declines are attributed to the cessation of production and restrictions on use. However, the rate of decline has slowed in recent years, and PCBs continue to be released into the environment from secondary sources such as the redistribution from environmental reservoirs (e.g., sediments and soils) and emissions from old equipment and materials still in use or improperly disposed of.

While long-term monitoring data specific to this compound are scarce, it is expected to follow the general declining trend observed for other persistent PCB congeners. Studies on sediment cores have provided valuable insights into the historical deposition of PCBs, showing peak concentrations corresponding to the period of maximum production and use, followed by a gradual decrease. copernicus.orgthescipub.com

Spatial and Temporal Variability in Environmental Compartments

The environmental concentrations of this compound exhibit significant spatial and temporal variability.

Spatial Variability: Higher concentrations are typically found in and around urban and industrial areas, which were the primary centers of PCB production and use. service.gov.uk In aquatic systems, "hot spots" of contamination are often associated with historical industrial discharges and disposal sites. Atmospheric transport can lead to the presence of PCBs in remote areas, albeit at lower concentrations. For instance, atmospheric PCB levels near the Great Lakes in North America are higher at sites closer to urban centers. nih.gov

Temporal Variability: Seasonal variations in atmospheric concentrations are often observed, with higher levels in warmer months due to increased volatilization from terrestrial and aquatic surfaces. dss.go.th In aquatic systems, concentrations can be influenced by events such as sediment resuspension, which can reintroduce buried PCBs into the water column. Long-term temporal trends, as discussed previously, generally show a decline in concentrations following regulatory actions. mdpi.com A study of urban soils in Bucharest over a 20-year period (2002-2022) showed a general decline in the concentrations of several indicator PCB congeners. mdpi.com

Sources and Environmental Transport Mechanisms of 2,2 ,4,5 ,6 Pentachlorobiphenyl

Anthropogenic Emission Sources

The presence of 2,2',4,5',6-pentachlorobiphenyl in the environment is a direct result of human activities. Its origins are tied to industrial production and subsequent release, both intentional and accidental.

Polychlorinated biphenyls were manufactured as commercial mixtures, such as Aroclors, and were widely used in various industrial applications due to their chemical stability and insulating properties. nih.gov Although their production was banned in many countries in the 1970s, these compounds persist in older materials and equipment, leading to ongoing environmental contamination. nih.govnih.gov This "legacy" contamination stems from the continued presence of PCBs in products like electrical transformers and capacitors, as well as in building materials. nih.gov

Accidental spills and leakages from old electrical equipment are significant sources of PCB release into the environment. Furthermore, the improper disposal and incineration of PCB-containing wastes can lead to the atmospheric emission of these compounds. nih.gov The incineration process, if not conducted at sufficiently high temperatures, can result in the incomplete destruction of PCBs and their release into the atmosphere.

Environmental Transport Pathways

Once released, this compound can be transported over long distances through various environmental media, including the atmosphere and water systems.

Due to their semi-volatile nature, PCBs can undergo long-range atmospheric transport. researchgate.net This process allows them to be deposited in regions far from their original sources, including remote areas like the Arctic. researchgate.net The transport and deposition of PCBs are influenced by factors such as temperature and atmospheric conditions.

PCBs can enter water bodies through runoff from contaminated soils and direct discharges. Due to their low water solubility and high affinity for organic matter, they tend to adsorb to suspended particles and sediments in aquatic environments. mdpi.comnih.gov Riverbed sediments can act as both sinks and sources of PCBs, storing and later releasing these compounds back into the water column, particularly during high-flow events. mdpi.com

The exchange of PCBs between soil and the atmosphere is a dynamic process influenced by factors such as soil type, temperature, and the specific properties of the PCB congener. nih.govresearchgate.net Soils can act as a reservoir for PCBs, with the potential for re-volatilization back into the atmosphere, a process that is often temperature-dependent. researchgate.net This exchange plays a crucial role in the global cycling and distribution of these persistent pollutants. nih.gov

Data on PCB Distribution

The following table summarizes average concentrations of total PCBs (ΣPCB) found in the air and soil of various background sites around the world. This data highlights the global distribution of these compounds.

| Region | Average Air Concentration (pg/m³) | Average Soil Concentration (pg/g dry weight) |

| Europe | 70 | 7500 |

| North America | 79 | 4300 |

| South America | 66 | 1400 |

| Central America | 270 | Not Available |

| Asia | 59 | 580 |

| Africa | Not Available | 390 |

| Australia | 15 | 280 |

Data sourced from a comprehensive analysis of global PCB concentrations. nih.gov

Congener-Specific Transport Dynamics

The environmental transport of polychlorinated biphenyls (PCBs) is a complex process governed by the unique physicochemical properties of each congener. The transport dynamics of this compound, also known as PCB-119, are dictated by its specific molecular structure and resulting properties, which influence its partitioning between air, water, soil, and biota.

The number and position of chlorine atoms on the biphenyl (B1667301) rings are determining factors in the environmental fate of a PCB congener. nih.gov As a pentachlorobiphenyl, this compound is considered a moderately chlorinated congener. This places its transport characteristics between those of the more volatile, less-chlorinated PCBs and the more particle-bound, higher-chlorinated PCBs. nih.gov

Lighter, less-chlorinated PCBs tend to be more volatile, allowing for more efficient long-range atmospheric transport in the gaseous phase. wa.govntnu.no Conversely, heavier, more-chlorinated PCBs have lower vapor pressures and are more likely to adsorb to airborne particulate matter, leading to deposition closer to their sources. nih.govwa.gov The transport potential of this compound is therefore moderate, allowing for both regional and long-range distribution.

The lipophilicity, or "fat-loving" nature, of PCBs is another critical factor in their transport and bioaccumulation. ewg.org This property is often quantified by the octanol-water partition coefficient (Log Kow or XLogP3). A higher value indicates greater lipophilicity and a stronger tendency to accumulate in the fatty tissues of organisms. This bioaccumulation facilitates the transfer of the congener through the food web, a process known as biomagnification. nih.govnih.gov

The specific transport dynamics of this compound can be further understood by examining its physicochemical properties in comparison to other pentachlorobiphenyls. These subtle differences in properties can lead to significant variations in their environmental distribution and fate.

| Compound Name | PCB Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|---|

| This compound | 119 | C12H5Cl5 | 326.4 | 6.3 |

| 2,2',4,5,6'-Pentachlorobiphenyl | - | C12H5Cl5 | 326.4 | - |

| 2,3',4',5',6-Pentachlorobiphenyl | 125 | C12H5Cl5 | 326.4 | 6.5 |

| 2,2',4,6,6'-Pentachlorobiphenyl | - | C12H5Cl5 | 326.42 | - |

| 2,2',3,3',6-Pentachlorobiphenyl | - | C12H5Cl5 | - | - |

Bioaccumulation and Trophic Transfer of 2,2 ,4,5 ,6 Pentachlorobiphenyl in Ecological Systems

Bioaccumulation Potential across Trophic Levels

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment or food at a rate faster than it can be excreted or metabolized. epa.gov For persistent organic pollutants (POPs) like 2,2',4,5',6-Pentachlorobiphenyl, this process can lead to high concentrations in individual organisms over time.

The uptake of this compound by living organisms occurs through several pathways. In aquatic environments, organisms can absorb the compound directly from contaminated water through respiratory surfaces like gills, or by ingesting contaminated sediment and food. researchgate.net Its high lipophilicity, or tendency to dissolve in fats, means it readily partitions from water into the lipid-rich tissues of aquatic life.

In terrestrial ecosystems, the primary route of exposure is through the diet. researchgate.net Organisms consume plants or other animals that have accumulated the compound, leading to its transfer up the food chain. Soil invertebrates can also absorb the compound directly from contaminated soil particles. The specific feeding relationships within an ecosystem are crucial in determining the pathways of trophic transfer. researchgate.net

The bioaccumulation potential of a PCB congener is strongly linked to its molecular structure and physicochemical properties. core.ac.uk Key characteristics influencing this process include the degree of chlorination and the position of the chlorine atoms on the biphenyl (B1667301) rings.

This compound has five chlorine atoms. nih.gov Generally, PCBs with a higher degree of chlorination are more resistant to metabolic breakdown and have a greater tendency to accumulate in fatty tissues. The lipophilicity of a chemical, often measured by its octanol-water partition coefficient (Kow), is a primary determinant of its bioaccumulation potential. Highly lipophilic compounds like PCBs are stored in the fat reserves of organisms, leading to their persistence in the body.

Table 1: Physicochemical Properties of this compound (PCB 103)

| Property | Value | Source |

| Molecular Formula | C₁₂H₅Cl₅ | nih.gov |

| Molecular Weight | 326.4 g/mol | nih.gov |

| IUPAC Name | 1,3,5-trichloro-2-(2,5-dichlorophenyl)benzene | nih.gov |

| XLogP3 | 6.2 | nih.gov |

Note: XLogP3 is a computed measure of lipophilicity. A higher value indicates greater lipid solubility and a higher potential for bioaccumulation.

Trophic Magnification and Food Web Dynamics

Trophic magnification, or biomagnification, is the process where the concentration of a substance increases in organisms at successively higher levels in a food web. epa.gov Substances that are persistent, bioaccumulative, and toxic are of particular concern for trophic magnification.

Research has shown that PCB concentrations, when normalized for lipid content, are significantly related to the trophic level of organisms in a food web. nih.gov The structure of the food web itself, along with environmental factors, can influence the extent of trophic magnification. core.ac.uk

The Trophic Magnification Factor (TMF) is a measure used to quantify the biomagnification of a chemical in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying. Studies have shown that TMFs are highly congener-specific. For instance, research on spider crab food webs revealed that the highest TMFs were calculated for PCB congeners with 2,4,5-substitution. nih.gov While specific TMF data for this compound (PCB 103) is not detailed in the provided search results, the presence of chlorine atoms at positions 2, 4, and 5' suggests it has the potential for significant trophic magnification. The resistance of a congener to metabolism is a key factor in its ability to biomagnify.

Table 2: Trophic Magnification Factors (TMFs) for Selected PCB Congeners in a Lake Food Web

| Chemical | TMF | p-value |

| PCB 153 | 2.3 | < 0.05 |

| Penta-CB (sum) | 2.0 | < 0.05 |

| Hexa-CB (sum) | 2.3 | < 0.05 |

Source: Adapted from data on a lake food web, highlighting that pentachlorobiphenyls (Penta-CB) as a group can biomagnify. researchgate.net A significant p-value (<0.05) indicates that the TMF is statistically greater than 1.

In addition to dietary uptake, maternal transfer is a significant route of exposure for offspring, particularly in egg-laying species like birds. researchgate.netnih.gov During egg formation, lipophilic contaminants like PCBs are mobilized from the female's fat stores and deposited into the lipid-rich yolk of the egg. researchgate.net This process can transfer a portion of the mother's contaminant burden to her offspring. researchgate.net

Studies on white leghorn chickens have shown that the maternal transfer of PCBs is inversely related to the degree of congener chlorination. researchgate.net For example, the transfer rate was higher for a pentachlorobiphenyl (PCB 105) than for a hexachlorobiphenyl (PCB 156) and a heptachlorobiphenyl (PCB 189). researchgate.net This suggests that this compound, as a pentachlorinated congener, is likely to be transferred from mother to egg. The specific rate of transfer can be influenced by the chemical's structure and the female's reproductive strategy. researchgate.net

Isomer-Specific Bioaccumulation Characteristics

The term "isomer" refers to molecules that have the same molecular formula but different arrangements of atoms. In the case of PCBs, different congeners are isomers of one another. The specific arrangement of chlorine atoms in this compound (PCB 103) influences its bioaccumulation characteristics compared to other pentachlorobiphenyl isomers.

For instance, the presence of chlorine atoms at the ortho positions (2, 2', 6) affects the rotation of the two phenyl rings. PCB 103 has two ortho-chlorines (at positions 2 and 6), which restricts the rotation between the phenyl rings, making the molecule less planar. This non-planar structure generally makes it less susceptible to the type of dioxin-like toxicity associated with planar PCBs, but it does not necessarily reduce its bioaccumulation potential.

Some PCB congeners are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov For example, PCB 95 (2,2',3,5',6-Pentachlorobiphenyl) is a chiral PCB that has been shown to be enantioselectively enriched in ecosystems, and its enantiomers exhibit different biological activities. nih.gov this compound (PCB 103) is not chiral.

The susceptibility of a PCB congener to metabolism by organisms is a critical factor in its bioaccumulation. Congeners with adjacent non-chlorinated carbon atoms, particularly in the meta and para positions, are more easily metabolized and excreted. The chlorine substitution pattern of PCB 103 (2,2',4,5',6) influences its resistance to metabolic degradation, contributing to its persistence and bioaccumulation in organisms.

Environmental Transformation and Biodegradation of 2,2 ,4,5 ,6 Pentachlorobiphenyl

Abiotic Transformation Processes

Abiotic transformation processes are chemical reactions that occur without the direct involvement of living organisms. navy.mil These processes play a significant role in the environmental fate of many persistent organic pollutants, including 2,2',4,5',6-Pentachlorobiphenyl.

Photolysis in Environmental Matrices

Photolysis, or photodegradation, is a process where chemical compounds are broken down by photons, typically from sunlight. For PCBs, photolysis in environmental matrices such as water, soil, and the atmosphere can be a significant degradation pathway. The rate of photolysis is influenced by factors such as the intensity of UV radiation and the specific chemical properties of the solvent or matrix in which the PCB is present. researchgate.net

Research has shown that the photolysis of various PCB congeners, including pentachlorobiphenyls, generally follows pseudo-first-order reaction kinetics. researchgate.net Studies on a mixture of PCB congeners, including 2,2′,4,5,5′-pentachlorobiphenyl (PCB 101), in different alcohol solvents demonstrated that the rate of disappearance of the parent congener generally increases with UV intensity. researchgate.net The choice of solvent can also have a significant effect on the removal of specific PCB congeners. researchgate.net For instance, in one study, ethanol (B145695) was identified as the optimal solvent for the photolysis of a PCB mixture, and the addition of sodium hydroxide (B78521) was found to increase the rate of photolysis. researchgate.net

Biotransformation and Biodegradation Pathways

Biotransformation and biodegradation involve the breakdown of chemical compounds by living organisms, primarily microorganisms. These processes are crucial for the natural attenuation of PCBs in the environment.

Anaerobic Reductive Dechlorination Mechanisms

Under anaerobic (oxygen-deficient) conditions, a key biodegradation pathway for highly chlorinated PCBs is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which are replaced by hydrogen atoms. oup.com Reductive dechlorination is significant because it typically reduces the toxicity of the PCB and makes the resulting lesser-chlorinated congeners more susceptible to further degradation by aerobic bacteria. nih.gov

Studies have demonstrated that microorganisms in anaerobic sediments can dechlorinate a wide range of PCB congeners. oup.comnih.gov For instance, when 2,3,4,5,6-pentachlorobiphenyl (B96224) was added to anaerobic slurries from a contaminated marine sediment, it was preferentially dechlorinated at the meta and para positions. oup.comoup.com The primary dechlorination products observed were 2,3,4,6- and/or 2,3,5,6-tetrachlorobiphenyl, 2,4,6-trichlorobiphenyl, and smaller amounts of 2,3,6-trichlorobiphenyl (B1206163) and 2,6-dichlorobiphenyl. oup.com The source of the hydrogen atom for this replacement has been identified as the proton (H+) from water. asm.org

A variety of microorganisms have been implicated in the anaerobic reductive dechlorination of PCBs. Different microbial communities can exhibit different dechlorination activities and follow various dehalogenation routes. oup.com While early research was conducted with mixed microbial communities in sediment microcosms, more recent studies have aimed to isolate and characterize the specific microorganisms responsible for dechlorination. oup.com

Evidence suggests that sulfate-reducing bacteria may play a role in the reductive dechlorination of PCBs in marine sediments. oup.comnih.gov In one study, the bioconversion of highly chlorinated PCBs to less-chlorinated congeners was observed in microcosms where sulfate (B86663) consumption was significant and methanogenesis was not occurring. oup.comnih.gov The process was inhibited by molybdate, a known inhibitor of sulfate reduction. oup.comnih.gov Other research has pointed to the involvement of bacteria from the phylum Chloroflexi, including strains like o-17 and DF-1, which have been shown to link their growth to the dechlorination of several PCB congeners. researchgate.net The well-studied dehalogenating bacterium Dehalococcoides ethenogenes strain 195 has also been shown to dechlorinate certain PCB congeners. researchgate.net

The position of chlorine atoms on the biphenyl rings significantly influences the rate and pathway of microbial degradation. Generally, degradation decreases as the number of chlorine substituents increases, with congeners containing more than four chlorines being less susceptible to degradation. researchgate.netnih.govnih.gov

PCBs with chlorine atoms in the ortho positions (2, 2', 6, 6') tend to be more resistant to degradation. Specifically, PCBs with two chlorines in the ortho positions of a single ring (e.g., 2,6-) or on both rings (e.g., 2,2'-) exhibit very poor degradability. researchgate.netnih.gov In anaerobic reductive dechlorination, chlorine atoms at the meta and para positions are typically removed more readily than those at the ortho positions. nih.govepa.gov This preferential removal of meta and para chlorines leads to the accumulation of ortho-substituted congeners. nih.gov

The pattern of chlorine substitution also dictates which of the two biphenyl rings is preferentially attacked. Preferential ring fission often occurs on the non-chlorinated or less-chlorinated ring. researchgate.netnih.gov

Aerobic Oxidative Degradation Pathways

Aerobic degradation of PCBs involves the oxidative breakdown of the biphenyl rings, a process that is generally more effective for less-chlorinated congeners. frontiersin.orgnih.gov The initial step in this pathway is typically catalyzed by a biphenyl dioxygenase enzyme, which introduces oxygen atoms to the biphenyl structure. researchgate.netmdpi.com

A recent study identified a new pentachlorobiphenyl-degrading bacterium, Microbacterium paraoxydans. frontiersin.orgnih.gov This bacterium was found to completely degrade 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101) within 12 hours. frontiersin.orgnih.gov Proteomic and metabolomic analyses revealed several up-regulated proteins and metabolites during the degradation process. frontiersin.orgnih.gov Notably, the up-regulation of 1,2,4-benzenetriol (B23740) suggests its involvement in multiple degradation pathways, including those for benzoate (B1203000), chlorocyclohexane, and chlorobenzene. frontiersin.orgnih.govresearchgate.net

The degradation of PCBs by aerobic bacteria can be influenced by the specific bacterial strain. researchgate.net Different strains exhibit varying preferences for attacking different chlorophenyl groups and are affected differently by the chlorine substitution pattern on the non-reacting ring. researchgate.net For example, Corynebacterium sp. MB1 showed a reactivity preference for 3- and 4-chlorophenyl groups, while Alcaligenes strains H850 and LB400 preferred 2- and 2,5-chlorophenyl groups. researchgate.net

Enzymatic Systems and Metabolic Intermediates

The biotransformation of polychlorinated biphenyls (PCBs) is primarily mediated by the cytochrome P450 (CYP) monooxygenase system in vertebrates. researchgate.net This enzymatic system facilitates the hydroxylation of the PCB molecule, which is a critical step in its metabolism and subsequent excretion. electronicsandbooks.com The oxidation can occur through direct insertion of a hydroxyl group or via the formation of an unstable arene oxide intermediate that rearranges to a hydroxylated PCB (OH-PCB). nih.gov This process can sometimes involve an NIH shift, where a chlorine atom migrates to an adjacent carbon atom on the aromatic ring. nih.gov

In the context of pentachlorobiphenyls, studies on related congeners provide insight into the enzymatic pathways. For instance, the metabolism of 2,2',4,5,5'-pentachlorobiphenyl (PCB 101) in humans is specifically and extensively carried out by the CYP2A6 isoform, leading to the formation of 4-hydroxy-2,2',4,5,5'-pentachlorobiphenyl. electronicsandbooks.com The CYP2B subfamily has also been implicated in the metabolism of several PCB congeners. nih.gov

While direct and extensive research on the enzymatic degradation of this compound is limited, studies on the metabolism of the closely related 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) have identified a hydroxylated metabolite of PCB 103. Specifically, 3-hydroxy-2,2',4,5',6-pentachlorobiphenyl (3-OH-PCB 103) has been detected as a metabolic product in female mice exposed to PCB 95. nih.govscispace.com This indicates that hydroxylation is a key metabolic pathway for this congener in mammals. The formation of this metabolite suggests the involvement of cytochrome P450 enzymes. nih.gov

Microbial degradation of pentachlorobiphenyls has also been investigated, primarily using other isomers. For example, the intracellular enzymes of Microbacterium paraoxydans have been shown to degrade 2,2',4,5,5'-pentachlorobiphenyl (PCB 101). nih.gov The metabolic intermediates identified in this process include 1,2,4-benzenetriol, octadecanol, malonamide, and citraconic acid, which are then funneled into broader degradation pathways for compounds like benzoate and chlorobenzene. nih.govresearchgate.net

The following table summarizes the identified metabolic intermediates of pentachlorobiphenyls from various studies.

| Precursor Compound | Metabolizing System | Identified Metabolic Intermediates |

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | Female Mice (in vivo) | 3-hydroxy-2,2',4,5',6-pentachlorobiphenyl (3-OH-PCB 103) |

| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | Microbacterium paraoxydans (intracellular enzymes) | 1,2,4-Benzenetriol, Octadecanol, Malonamide, Citraconic acid |

| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | Human CYP2A6 | 4-hydroxy-2,2',4,5,5'-pentachlorobiphenyl |

Microbial Strain-Specific Degradation Capacities

The capacity of microorganisms to degrade PCBs is highly dependent on the specific strain and the congener being targeted. Generally, PCBs with a lower number of chlorine atoms are more readily degraded. nih.gov

While there is a lack of studies focusing specifically on the microbial degradation of this compound, research on other pentachlorobiphenyl isomers highlights the potential of certain bacterial strains. In a screening of six biphenyl-metabolizing bacteria, the intracellular enzymes from Microbacterium paraoxydans demonstrated the highest efficiency in degrading 2,2',4,5,5'-pentachlorobiphenyl (PCB 101), achieving 100% decomposition under laboratory conditions. nih.gov Other strains showing notable, though lower, degradation rates for PCB 101 include Arthrobacter phenanthrenivorans and Bacillus sp. ECO-12. nih.gov

The degradation efficiency of the intracellular enzymes from M. paraoxydans was found to be optimal at a pH of 6.0, with the degradation rate of PCB 101 reaching 23.9% within 4 hours and complete degradation within 12 hours for a concentration of 1 mg/L. nih.govresearchgate.net In addition to bacteria, some fungi have shown the ability to degrade highly chlorinated PCBs. For instance, the white-rot fungus Pleurotus ostreatus has been reported to be effective in decomposing mixtures containing pentachlorobiphenyls. nih.gov

The table below presents the degradation capabilities of specific microbial strains for a pentachlorobiphenyl isomer.

| Microbial Strain | Target Compound | Degradation Rate |

| Microbacterium paraoxydans | 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | 100% |

| Arthrobacter phenanthrenivorans | 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | 39.6% |

| Bacillus sp. ECO-12 | 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | 30.8% |

Enantioselective Metabolism in Biota

Certain PCB congeners, including those with three or more chlorine atoms in the ortho positions, are chiral and exist as a pair of non-superimposable mirror images called atropisomers or enantiomers. nih.govmmu.ac.uk In racemic commercial mixtures, these enantiomers are present in equal amounts. mmu.ac.uk However, biological processes can preferentially metabolize one enantiomer over the other, leading to an enrichment of the remaining enantiomer in tissues. mmu.ac.uk This enantioselective metabolism is primarily driven by cytochrome P450 enzymes. nih.govmmu.ac.uk

There is currently a lack of direct research on the enantioselective metabolism of this compound (PCB 103) in any biological system. However, evidence from studies on the closely related chiral compound 2,2',3,5',6-pentachlorobiphenyl (PCB 95) provides strong indications that PCB 103 and its metabolites are likely subject to enantioselective processes.

In studies with female mice exposed to racemic PCB 95, not only was the parent compound found to be enantiomerically enriched in various tissues, but its hydroxylated metabolites also displayed enantiomeric enrichment in blood and liver. nih.gov One of the identified metabolites was 3-hydroxy-2,2',4,5',6-pentachlorobiphenyl (3-OH-PCB 103). nih.gov The formation of a chiral metabolite from a chiral precursor in a biological system strongly implies an enantioselective metabolic process.

Furthermore, studies on whole poplar plants exposed to racemic PCB 95 have demonstrated atropselective uptake and transformation of the parent compound. nih.gov These plants were also found to metabolize PCB 95 into hydroxylated derivatives, with the major metabolite, 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl, being formed atropselectively. nih.gov

The table below lists hydroxylated metabolites of this compound that have been identified in metabolic studies. The chirality of these metabolites suggests the potential for enantioselective metabolism.

| Parent Compound | Metabolite |

| This compound | 3-OH-PCB 103 |

Analytical Methodologies for the Detection and Quantification of 2,2 ,4,5 ,6 Pentachlorobiphenyl

Extraction and Sample Preparation Techniques for Environmental Matrices

The initial step in the analysis of PCB-103 from environmental samples is its extraction from the matrix, which can range from soil and sediment to biological tissues and water. The choice of extraction technique depends on the sample type and the desired analytical sensitivity.

Commonly used extraction methods include:

Soxhlet Extraction: A classic and robust method for solid samples, involving continuous extraction with an organic solvent. cdc.gov

Accelerated Solvent Extraction (ASE): A more modern technique that uses elevated temperatures and pressures to achieve faster and more efficient extractions with less solvent consumption compared to traditional methods. analiticaweb.com.br

Pressurized Liquid Extraction (PLE): Similar to ASE, this method is effective for the simultaneous extraction and in-situ cleanup of PCBs and their metabolites from small tissue samples. nih.gov

Solid-Phase Extraction (SPE): Often used for aqueous samples, where PCBs are adsorbed onto a solid sorbent, which is then eluted with a solvent. cdc.gov

Liquid-Liquid Extraction (LLE): A common technique for separating PCBs from aqueous samples using an immiscible organic solvent. cdc.gov

Following extraction, a cleanup step is typically necessary to remove interfering compounds from the sample extract. cdc.gov This is often achieved using column chromatography with adsorbents like Florisil, silica (B1680970) gel, or activated carbon. cdc.govresearchgate.net For instance, a multi-residue method might involve extraction followed by cleanup on a Florisil column. researchgate.net The removal of lipids from fatty samples is a critical step in the analysis of biological tissues. cdc.gov

A variety of solvents and solvent mixtures are employed for extraction, with the selection being crucial for achieving high recovery rates. For instance, hexane-acetone and dichloromethane-acetone mixtures are frequently used for extracting PCBs from both abiotic and biotic samples. nih.gov

Chromatographic Separation and Detection Methods

After extraction and cleanup, chromatographic techniques are employed to separate PCB-103 from other PCB congeners and interfering compounds, followed by detection and quantification.

Gas chromatography with an electron capture detector (GC-ECD) is a well-established and highly sensitive method for the analysis of halogenated compounds like PCBs. measurlabs.comthermofisher.com The ECD is particularly sensitive to electronegative atoms such as chlorine, making it an excellent choice for detecting PCBs. measurlabs.comthermofisher.com

In this method, the sample extract is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. tdi-bi.com The column separates the different compounds based on their boiling points and interactions with the stationary phase. tdi-bi.com As the separated compounds exit the column, they pass through the ECD, which contains a radioactive source that emits electrons. measurlabs.com Electronegative compounds capture some of these electrons, causing a decrease in the detector's standing current, which is measured as a peak. measurlabs.com The retention time of the peak identifies the compound, while the peak area or height is used for quantification. nih.gov Dual-column systems are often used for confirmation of the analyte. tdi-bi.com

While highly sensitive, GC-ECD can be susceptible to interferences from other co-eluting electronegative compounds. measurlabs.com

Gas chromatography-mass spectrometry (GC-MS) offers greater selectivity and specificity compared to GC-ECD. thermofisher.com When coupled with tandem mass spectrometry (MS/MS), the selectivity is further enhanced, allowing for the reliable identification and quantification of PCB-103 even in complex matrices. thermofisher.comshimadzu.com

In GC-MS, after separation by the gas chromatograph, the compounds enter a mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "fingerprint" for identification. researchgate.net

Tandem mass spectrometry (GC-MS/MS) involves multiple stages of mass analysis. shimadzu.com A specific parent ion for PCB-103 is selected in the first mass analyzer, fragmented in a collision cell, and then one or more specific product ions are monitored in the second mass analyzer. shimadzu.com This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, leading to improved sensitivity and accuracy. shimadzu.comnih.gov

| Parameter | Setting |

|---|---|

| GC Column | SPB-Octyl capillary column (30 m x 0.25 mm ID, 0.25 μm film thickness) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Solvent vent injection nih.gov |

| MS Ionization Mode | Electron Impact (EI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion (m/z) | 326 researchgate.netnih.gov |

| Product Ions (m/z) | 254, 220 researchgate.net |

High-resolution mass spectrometry (HRMS) provides even greater mass accuracy than low-resolution mass spectrometry, allowing for the determination of the elemental composition of ions. This capability is highly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas, thus further reducing interferences. acs.org

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has also been utilized for the analysis of PCB metabolites, such as hydroxylated PCBs (OH-PCBs). acs.orgresearchgate.net While GC-based methods are more common for the parent PCBs, LC-HRMS can provide complementary information, especially for more polar transformation products.

Congener-Specific and Isomer-Specific Analysis

The analysis of PCBs is often performed on a congener-specific basis, as the toxicity and environmental behavior of individual congeners can vary significantly. oup.comnih.gov PCB-103 is one of the 209 possible PCB congeners. researchgate.net Analytical methods must be capable of separating PCB-103 from other co-eluting congeners to ensure accurate quantification. researchgate.net

High-resolution capillary columns are essential for achieving the necessary separation of complex PCB mixtures. cdc.gov The choice of the stationary phase of the column is critical for resolving isomers. scielo.br For example, 5% phenyl, 95% methylpolysiloxane phases are widely used for PCB analysis. researchgate.net

Isomer-specific analysis also extends to the separation of chiral PCB atropisomers. While not all PCBs are chiral, some, like PCB-95, exist as enantiomers that can exhibit different biological activities. nih.gov Specialized chiral stationary phases in gas chromatography are required to separate these enantiomers.

Quality Assurance and Quality Control in Environmental Measurement

To ensure the reliability and comparability of analytical data, stringent quality assurance and quality control (QA/QC) procedures are essential. nih.gov These measures are implemented throughout the entire analytical process, from sample collection to final data reporting.

Key QA/QC practices include:

Method Blanks: Analyzing a sample free of the analyte to check for contamination introduced during the analytical process. cdc.gov

Spiked Samples: Adding a known amount of the analyte to a sample to assess the accuracy and recovery of the method. nelac-institute.org

Certified Reference Materials (CRMs): Analyzing materials with known concentrations of PCBs to verify the accuracy of the analytical method. nih.gov

Surrogate Standards: Adding a non-target compound with similar chemical properties to the samples before extraction to monitor the efficiency of the extraction and cleanup steps. tdi-bi.com 2,2',4,5',6-Pentachlorobiphenyl (PCB-103) itself is sometimes used as a surrogate standard in the analysis of other chlorinated hydrocarbons. tdi-bi.com

Internal Standards: Adding a known amount of a compound to the final extract just before analysis to correct for variations in instrument response. nih.gov

Inter-laboratory Comparison Studies: Participating in proficiency testing programs to assess the laboratory's performance against other laboratories. nih.gov

By adhering to these QA/QC protocols, laboratories can generate high-quality, defensible data for the concentration of this compound in environmental samples. nih.gov

Ecological Implications and Environmental Risk Assessment Frameworks for 2,2 ,4,5 ,6 Pentachlorobiphenyl

Ecosystem-Level Consequences of Environmental Contamination

The environmental fate of 2,2',4,5',6-pentachlorobiphenyl is governed by its physicochemical properties. As a lipophilic (fat-soluble) compound, it has a low solubility in water and a high affinity for organic matter. This leads to its accumulation in sediments, soils, and the fatty tissues of living organisms. Its chemical stability makes it resistant to degradation, resulting in its long-term persistence in the environment.

Once introduced into aquatic environments, this compound partitions from the water column and adsorbs to sediment particles. This makes it accessible to benthic (bottom-dwelling) organisms, which can ingest the contaminant. From there, it enters the aquatic food web.

Bioaccumulation and Biomagnification:

The primary concern in aquatic ecosystems is the process of bioaccumulation, where the concentration of a substance in an organism exceeds that in the surrounding environment. Due to its lipophilic nature, this compound readily accumulates in the fatty tissues of aquatic organisms such as invertebrates, fish, and marine mammals.

This bioaccumulation is compounded by biomagnification, the process whereby the concentration of the contaminant increases at successively higher levels in the food chain. Smaller organisms are consumed by larger ones, leading to a progressive increase in the PCB body burden. Consequently, top predators in the aquatic food web, such as large fish and marine mammals, can accumulate very high concentrations of this compound, even if the levels in the surrounding water are low.

Research Findings on Aquatic Organisms:

While specific studies on the toxic effects of this compound on aquatic life are limited, research on PCBs as a group indicates a range of adverse effects. These can include reproductive impairment, developmental abnormalities, and impacts on the immune and endocrine systems. Studies on other pentachlorobiphenyl congeners, such as PCB 95, have shown developmental malformations in zebrafish embryos.

Table 1: Bioaccumulation of PCBs in Aquatic Food Webs

| Trophic Level | Organism Type | Relative PCB Concentration |

|---|---|---|

| 1 | Phytoplankton, Algae | Low |

| 2 | Zooplankton, Benthic Invertebrates | Moderate |

| 3 | Small Fish | High |

| 4 | Large Predatory Fish | Very High |

| 5 | Fish-eating Birds and Mammals | Extremely High |

In terrestrial environments, this compound contamination primarily resides in the soil. Its low water solubility limits its leaching into groundwater, but it can be transported through soil erosion and atmospheric deposition.

Soil Contamination and Effects on Soil Organisms:

The presence of this compound in soil can have detrimental effects on soil microorganisms, which are crucial for nutrient cycling and soil health. High concentrations of PCBs can alter microbial community structure and function. Earthworms and other soil invertebrates can accumulate this compound from the soil, introducing it into the terrestrial food web.

Bioaccumulation in the Terrestrial Food Chain:

Similar to aquatic systems, this compound can biomagnify in terrestrial food chains. Herbivores may be exposed through the consumption of contaminated plants, although the uptake by plants is generally low. Carnivores and omnivores that consume contaminated invertebrates or other animals will accumulate higher concentrations. Predatory birds and mammals at the top of the terrestrial food web are at the greatest risk of accumulating harmful levels of this compound.

Conceptual Frameworks for Risk Assessment of PCBs

Assessing the risk posed by PCB contamination is complex due to the presence of multiple congeners with varying toxicities. Risk assessment frameworks have been developed to address this challenge.

The Toxic Equivalency Factor (TEF) concept is a tool used to assess the combined toxicity of mixtures of dioxin-like compounds, which include some PCB congeners. This approach compares the toxicity of an individual congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0.

The World Health Organization (WHO) has assigned TEFs to a number of "dioxin-like" PCBs that exhibit a similar toxic mechanism to TCDD. This mechanism involves binding to the aryl hydrocarbon receptor (AhR).

Application to this compound:

This compound is a di-ortho substituted PCB. Generally, PCBs with chlorine atoms in the ortho positions have a non-planar structure, which hinders their ability to bind to the AhR. Consequently, di-ortho PCBs are not considered "dioxin-like" and are not assigned TEFs by the WHO. Therefore, the risk assessment of this compound must rely on congener-specific toxicity data rather than the TEF approach.

Table 2: WHO Toxic Equivalency Factors for Selected Dioxin-Like PCBs (Mammals)

| PCB Congener | IUPAC No. | WHO-TEF (2005) |

|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl | 77 | 0.0001 |

| 3,4,4',5-Tetrachlorobiphenyl | 81 | 0.0003 |

| 3,3',4,4',5-Pentachlorobiphenyl | 126 | 0.1 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | 169 | 0.03 |

| 2,3,3',4,4'-Pentachlorobiphenyl | 105 | 0.00003 |

| 2,3,4,4',5-Pentachlorobiphenyl | 114 | 0.00003 |

| 2,3',4,4',5-Pentachlorobiphenyl | 118 | 0.00003 |

| 2',3,4,4',5-Pentachlorobiphenyl | 123 | 0.00003 |

Note: this compound (PCB 103) is not included in this list as it is not considered a dioxin-like compound.

Remediation Strategies for Contaminated Environments

Given the persistence and toxicity of PCBs, the remediation of contaminated sites is a significant environmental challenge. Various strategies have been developed to remove or detoxify these compounds from soil and sediment.

Common Remediation Technologies:

Incineration: High-temperature incineration is an effective method for destroying PCBs but can be costly and may produce harmful byproducts if not properly controlled.

Landfilling: Excavation and disposal of contaminated soil and sediment in secure landfills is a common approach, but this only contains the problem rather than solving it.

Chemical Dechlorination: This involves the use of chemical reagents to remove chlorine atoms from the biphenyl (B1667301) structure, rendering the molecule less toxic. For example, the use of palladium-coated iron (Pd/Fe) has been shown to be effective in the reductive dechlorination of 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101), a related congener.

Bioremediation: This approach utilizes microorganisms to break down PCBs.

Microbial Degradation: Certain bacteria can degrade PCBs. For instance, Microbacterium paraoxydans has been shown to completely degrade 2,2',4,5,5'-pentachlorobiphenyl (PCB 101). The process can be enhanced through biostimulation (adding nutrients to encourage the growth of native microorganisms) or bioaugmentation (introducing specific PCB-degrading microbes to a site).

Phytoremediation: This involves the use of plants to remove, contain, or render harmless environmental contaminants. While some plants can take up and metabolize lower-chlorinated PCBs, the effectiveness for highly chlorinated congeners like pentachlorobiphenyls is often limited.

Activated Carbon: The addition of activated carbon to sediments can effectively sequester PCBs, reducing their bioavailability to organisms.

Research on Pentachlorobiphenyl Remediation:

While specific remediation studies for this compound are scarce, research on other pentachlorobiphenyls provides valuable insights. For example, a study on the destruction of 2,2',4,5,5'-pentachlorobiphenyl in soil using supercritical CO2 extraction coupled with palladium nanoparticles demonstrated nearly complete removal of the compound. Another study showed that an integrated process of Pd/Fe catalytic reduction followed by aerobic biodegradation could be a feasible option for treating soil contaminated with 2,2',4,5,5'-pentachlorobiphenyl.

Table 3: Overview of Remediation Strategies for PCB-Contaminated Environments

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Incineration | High-temperature destruction of PCBs. | High destruction efficiency. | High cost, potential for harmful emissions. |

| Landfilling | Excavation and disposal in secure facilities. | Relatively simple and established. | Does not destroy contaminants, potential for leakage. |

| Chemical Dechlorination | Use of chemical reagents to remove chlorine. | Can be effective for a range of congeners. | Cost of reagents, potential for byproduct formation. |

| Bioremediation | Use of microorganisms to degrade PCBs. | Potentially cost-effective and environmentally friendly. | Can be slow, effectiveness depends on environmental conditions. |

| Phytoremediation | Use of plants to remediate contaminated soil and water. | Low cost, aesthetically pleasing. | Limited to the root zone, may not be effective for all congeners. |

| Activated Carbon | Sequestration of PCBs to reduce bioavailability. | In-situ application, reduces exposure risk. | Does not destroy contaminants. |

Regulatory and Policy Aspects Concerning 2,2 ,4,5 ,6 Pentachlorobiphenyl

International Conventions and Agreements (e.g., Stockholm Convention on POPs)

The most significant international treaty governing PCBs is the Stockholm Convention on Persistent Organic Pollutants (POPs). epd.gov.hkkemi.seundp.org This global agreement aims to protect human health and the environment from chemicals that remain intact for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. undp.org

PCBs were included among the initial 12 POPs, often called the "Dirty Dozen," targeted by the Convention for elimination. epd.gov.hkpops.int As a specific congener, 2,2',4,5',6-Pentachlorobiphenyl falls under the broad classification of PCBs and is therefore subject to the measures outlined in the treaty. The Convention requires signatory parties to take measures to eliminate or reduce the release of POPs into the environment. undp.org

Under the Stockholm Convention, PCBs are listed in Annex A (Elimination), with specific provisions. The production of new PCBs is prohibited, and the treaty mandates that parties eliminate the use of PCBs in equipment by 2025 and make determined efforts to achieve the environmentally sound management of PCB-containing wastes as soon as possible, but no later than 2028. This includes phasing out and disposing of equipment containing PCBs, such as transformers and capacitors.

Table 1: Key Provisions of the Stockholm Convention relevant to PCBs

| Provision Category | Requirement | Target Year |

|---|---|---|

| Production | Elimination of the production of new PCBs. | Enacted |

| Use of In-Place Equipment | Eliminate the use of PCBs in equipment. | 2025 |

National and Regional Regulatory Frameworks for PCB Management

National and regional regulations implement the objectives of international agreements like the Stockholm Convention and provide specific legal frameworks for the management of PCBs.

In the United States , PCBs are regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) of 1976. ecfr.gov The TSCA regulations (found in Title 40 of the Code of Federal Regulations, part 761) prohibit the manufacture, processing, distribution in commerce, and use of PCBs outside of a totally enclosed manner. ecfr.gov

The regulations establish specific concentration thresholds for defining PCB waste. Materials with PCB concentrations of 50 parts per million (ppm) or greater are generally regulated for disposal. fws.govwa.govwisconsin.gov The EPA maintains 10 regional offices, each with a designated PCB Coordinator to oversee the proper management of PCB issues and ensure that federal environmental laws are upheld within their region. epa.gov

Key aspects of the U.S. regulatory framework include:

Cleanup and Disposal: The EPA has established detailed requirements for the cleanup and disposal of PCB remediation waste, which is waste generated from spills or releases. jjkellercompliancenetwork.comepa.gov

Storage: Facilities that store PCB waste must comply with specific regulations to prevent releases into the environment. epa.govmarines.mil

Manifesting: The transport of PCB waste for disposal must be documented using a hazardous waste manifest to ensure tracking from generation to final disposal. fws.govmarines.mil

Building Materials: The regulations address PCBs in building materials, such as caulk and paint, used in constructions from the 1950s through the 1970s. fws.gov If these materials contain PCBs at 50 ppm or more, they are considered "PCB bulk product waste" and are subject to specific disposal rules. fws.gov

In the European Union , the EU POPs Regulation implements the Stockholm Convention. kemi.se This regulation bans or severely restricts the production and use of POPs, including PCBs. It mandates that member states identify and manage equipment containing PCBs and develop plans for their decontamination and/or disposal.

Table 2: U.S. EPA Regulatory Thresholds for PCB Waste

| Waste Type | PCB Concentration | Regulatory Status |

|---|---|---|

| PCB Bulk Product Waste | ≥ 50 ppm | Regulated for disposal under TSCA. |

| PCB Remediation Waste | > 1 ppm (if from an unauthorized source) | Regulated for cleanup and disposal. |

Environmental Management and Disposal Strategies

The environmentally sound management of PCB waste is a critical component of regulatory frameworks worldwide. The primary goal is to destroy the PCB molecule and prevent its release into the environment. Approved disposal methods are generally high-temperature processes or permanent storage in specialized landfills.

Commonly accepted disposal and management strategies include:

High-Temperature Incineration: This is a preferred method for destroying liquid PCBs and heavily contaminated materials. fws.gov EPA-approved incinerators operate at high temperatures to ensure the complete destruction of the PCB molecule.

Chemical Waste Landfills: For solid PCB waste, such as contaminated soil, building materials, and electrical equipment that has been drained of liquids, disposal in a TSCA-approved chemical waste landfill is an option. fws.govwa.govepa.gov These landfills are designed with special liners and leachate collection systems to prevent the migration of contaminants.

Alternative Destruction Technologies: The EPA allows for the approval of alternative disposal methods that can achieve a level of performance equivalent to incineration. This can include processes like chemical dechlorination.

Decontamination: Surfaces and equipment contaminated with PCBs can sometimes be decontaminated. epa.gov This involves flushing or washing the equipment with a solvent to remove the PCBs. The resulting solvent and any residual liquids must then be disposed of using an approved method. epa.gov

Recent research has explored innovative destruction technologies, such as coupling supercritical fluid carbon dioxide (ScCO2) extraction with polymer-stabilized palladium nanoparticles for the hydrodechlorination of pentachlorobiphenyls, converting them into non-chlorinated products. nih.gov

Table 3: Approved Disposal Methods for PCB Waste

| Disposal Method | Applicable PCB Waste Types | Description |

|---|---|---|

| TSCA Incinerator | Liquid PCBs, highly contaminated solids, electrical equipment. | High-temperature combustion that permanently destroys PCB molecules. |

| TSCA Chemical Waste Landfill | Solid wastes (e.g., soil, building debris, drained equipment). | Specially engineered landfill designed for permanent containment of hazardous waste. |

| Decontamination | Non-porous surfaces, electrical equipment casings. | Removal of PCBs using solvents or other treatments, followed by disposal of the contaminated cleaning materials. |

| Alternative Disposal Methods | Various | EPA-approved technologies (e.g., chemical dechlorination) that achieve equivalent destruction efficiency to incineration. |

Q & A

Q. What are the environmental persistence and bioaccumulation patterns of PCB 103?

- Methodology : Conduct longitudinal field studies to measure half-lives in soil and water. Compare congener-specific data (e.g., log Kow values) to predict bioaccumulation potential. PCB 103’s observed bioactivity value (7.770 in estrogenic activity assays) suggests moderate persistence relative to other congeners like PCB 99 (6.048) and PCB 110 (8.009) . Pair these findings with phytoremediation experiments using plant models to assess degradation pathways in contaminated sites .

Q. How should researchers interpret bioactivity data discrepancies across studies for PCB 103?

- Methodology : Address contradictions by standardizing assay conditions. For example, estrogenic activity values vary due to differences in cell lines (e.g., MCF-7 vs. HeLa) or solvent carriers. Cross-reference data from multiple sources, such as the EPA DSSTox database, to validate observations . Use meta-analysis tools to statistically reconcile outliers and identify confounding variables (e.g., coexposure to other PCBs) .

Advanced Research Questions

Q. What methodologies are used to study the metabolic pathways of PCB 103 in mammalian systems?

- Methodology : Incubate PCB 103 with human or rodent liver microsomes to identify hydroxylated metabolites (OH-PCBs). Use chiral chromatography to resolve atropisomers and quantify enantiomeric enrichment. For example, human CYP2B6 preferentially metabolizes chiral PCBs via 1,2-shifts, producing metabolites like this compound-3-ol . Employ LC-MS/MS with synthesized metabolite standards (e.g., methylated OH-PCBs) for structural confirmation .

Q. How can enantiomeric enrichment of PCB 103 impact neurodevelopmental toxicity assessments?

- Methodology : Use enantiomer-specific dosing in in vivo models (e.g., mice) to compare toxicity between atropisomers. Measure tissue distribution via chiral GC-MS, noting preferential accumulation in lipid-rich organs like the brain . Pair these findings with in vitro assays (e.g., neuronal calcium signaling) to link enantiomeric ratios to functional outcomes. For example, CYP2A6-humanized mice show altered enantiomer disposition, suggesting species-specific metabolic differences .

Q. How should experimental designs be optimized to assess PCB 103’s role in oxidative stress and endocrine disruption?

- Methodology : Combine transcriptomic and metabolomic profiling in exposed models. For thyroid disruption, measure serum T4/T3 levels and hepatic UDP-glucuronosyltransferase activity. To study oxidative stress, quantify lipid peroxidation (e.g., malondialdehyde levels) and antioxidant enzyme activity (e.g., superoxide dismutase). PCB 103’s structural similarity to PCB 95 (a neurotoxic congener) warrants comparative studies using shared endpoints like synaptic plasticity markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.